alpha-Isomaltose
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Overview
Description
Preparation Methods
Alpha-Isomaltose can be synthesized from starch using a combination of enzymes. One efficient method involves the use of 1,4-alpha-glucan 6-alpha-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 . The inclusion of isoamylase and cyclomaltodextrin glucanotransferase can further increase the efficiency of production, with yields exceeding 70% . Industrial production methods often involve the enzymatic conversion of maltose using alpha-glucosidase from Aspergillus niger, which has strong alpha-1,6-glucosidic transfer activity .
Chemical Reactions Analysis
Alpha-Isomaltose undergoes various chemical reactions, including hydrolysis and transglucosylation. The hydrolysis of this compound is catalyzed by enzymes such as isomaltase, which breaks the alpha-1,6-glycosidic bond to produce glucose . Common reagents used in these reactions include water and specific enzymes like isomaltase and alpha-glucosidase . The major products formed from these reactions are glucose and other oligosaccharides with alpha-1,6-linkages .
Scientific Research Applications
Alpha-Isomaltose has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzyme activities, particularly those involving alpha-glucosidases . In biology, this compound is used to study carbohydrate metabolism and the regulation of amylase synthesis in organisms like Aspergillus nidulans . Additionally, this compound is used in the food industry for its moisturizing properties and anticariogenic activity .
Mechanism of Action
The mechanism of action of alpha-Isomaltose involves its hydrolysis by enzymes such as isomaltase and alpha-glucosidase. These enzymes catalyze the cleavage of the alpha-1,6-glycosidic bond, resulting in the production of glucose . The molecular targets involved in this process are the glycosidic bonds within the this compound molecule, and the pathways include the enzymatic hydrolysis and subsequent glucose metabolism .
Comparison with Similar Compounds
Alpha-Isomaltose is similar to other disaccharides like maltose and isomaltulose. Maltose consists of two glucose molecules linked by an alpha-1,4-glycosidic bond, whereas this compound has an alpha-1,6-glycosidic bond . Isomaltulose, on the other hand, is a disaccharide with an alpha-1,6-glycosidic bond between glucose and fructose . The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct properties such as its role in inducing amylase synthesis and its anticariogenic activity .
Properties
CAS No. |
35867-21-1 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-NCFXGAEVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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